
N-Acetylthreonine
Übersicht
Beschreibung
N-Acetylthreonine (NAT) is an N-acylated derivative of the essential amino acid L-threonine. It belongs to the class of N-acyl-alpha-amino acids, characterized by an acetyl group attached to the amino terminus of the parent amino acid . NAT is synthesized via enzymatic N-acetylation by N-acetyltransferases or through proteolytic degradation of N-terminally acetylated proteins. This modification is critical in eukaryotes, where approximately 85% of human proteins undergo N-terminal acetylation to enhance stability and regulate cellular localization .
NAT has a molecular formula of C₆H₁₁NO₄ (molecular weight: 161.16 g/mol) and is identified by CAS No. 17093-74-2 . It is detectable in human biofluids, particularly in urine, and is associated with metabolic disorders such as Aminoacylase I deficiency, where its accumulation serves as a diagnostic marker . NAT also plays roles in neurodegenerative research, as it is strongly correlated with neurofilament light chain (NfL), a biomarker for neuronal damage .
Wirkmechanismus
Target of Action
N-Acetylthreonine, also known as Ac-thr-oh, is thought to exert its mechanism of action through the enzyme threonine acetyltransferase . This enzyme is responsible for catalyzing threonine’s acetylation process . It is also associated with serum- and glucocorticoid-inducible kinase 1 , a serine/threonine protein kinase that modulates angiotensin II and sodium reabsorption in tubular cells .
Mode of Action
The compound interacts with its targets, leading to the acetylation of threonine, a process catalyzed by threonine acetyltransferase . This interaction results in the modulation of angiotensin II and sodium reabsorption in tubular cells, contributing to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins .
Biochemical Pathways
This compound is a product of threonine metabolism . The acetylation of threonine can occur through the action of N-acylpeptide hydrolase from peptides generated by proteolytic degradation . This process plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .
Pharmacokinetics
It is known to be soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The action of this compound leads to the modulation of angiotensin II and sodium reabsorption in tubular cells . This can contribute to fluid retention and hypertension, enhanced coagulation, and increased deposition of matrix proteins . It also influences the immune system’s modulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its absorption and distribution in the body.
Biochemische Analyse
Biochemical Properties
These compounds are N-acylated alpha amino acids which have the L-configuration at the alpha-carbon atom . N-Acetylthreonine is considered to be soluble (in water) and acidic .
Molecular Mechanism
This compound is thought to exert its mechanism of action through the enzyme threonine acetyltransferase, responsible for catalyzing threonine’s acetylation process . This enzyme plays a role in regulating glucose and lipid metabolism, as well as influencing the immune system’s modulation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It’s associated with circulating metabolites in various metabolic pathways, particularly lipids, amino acids, and cofactors/vitamins .
Biologische Aktivität
N-Acetylthreonine (NAT) is a derivative of the amino acid threonine, classified as an N-acyl-alpha amino acid. This compound exhibits significant biological activity, particularly in protein modification and metabolic pathways. Understanding its biological implications involves exploring its synthesis, enzymatic interactions, and physiological roles.
This compound has the chemical formula and is synthesized through N-terminal acetylation processes. This reaction is catalyzed by N-acetyltransferases (NATs), which attach an acetyl group to the amino group of threonine. NATs are critical in post-translational modifications, influencing protein stability and function.
2.1 Protein Modification
N-terminal acetylation, including that of threonine residues, is a prevalent modification in eukaryotic proteins. Approximately 85% of human proteins and 68% of yeast proteins undergo this modification, which affects various protein characteristics such as:
- Stability : Acetylation can enhance protein stability by protecting against proteolysis.
- Folding : The presence of an acetyl group alters the folding dynamics of proteins.
- Protein-Protein Interactions : The charge and hydrophobicity changes due to acetylation can create new interaction surfaces, facilitating complex formation.
The detailed mechanisms of these interactions are summarized in Table 1.
Property | Effect of this compound |
---|---|
Stability | Increases protein half-life |
Folding | Modifies folding pathways |
Interaction | Alters binding affinities with other proteins |
2.2 Enzymatic Activity
This compound can influence enzymatic activities related to metabolic pathways. For instance, it has been implicated in the modulation of enzymes involved in glucose metabolism, potentially impacting insulin secretion and glucose uptake.
3.1 Antidiabetic Properties
Recent studies have explored the antidiabetic potential of various natural compounds, including this compound. Research indicates that compounds with similar structures can inhibit enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate digestion (Table 2).
Compound | Enzyme Targeted | Inhibition Effect |
---|---|---|
This compound | α-Amylase | Moderate |
Similar Compounds | α-Glucosidase | High |
These findings suggest that this compound may contribute to lowering blood glucose levels by inhibiting carbohydrate-digesting enzymes.
3.2 Uremic Toxins
This compound has been classified as a uremic toxin when present in high concentrations. It is associated with renal dysfunction and cardiovascular diseases due to its accumulation in patients with impaired kidney function. This highlights the importance of monitoring this compound levels in clinical settings.
4.
This compound plays a multifaceted role in biological systems through its involvement in protein modifications and metabolic processes. Its potential therapeutic applications, particularly in diabetes management and renal health, warrant further investigation. Continued research into its mechanisms will enhance our understanding of its biological significance and therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Biochemical and Pharmacological Applications
1.1 Protein Modification
N-Acetylthreonine is classified as an N-acyl-alpha amino acid, which plays a significant role in the post-translational modification of proteins. N-terminal acetylation is a common modification that affects protein stability, localization, and function. Studies indicate that approximately 85% of human proteins undergo N-terminal acetylation, which is crucial for their biological activity . The incorporation of this compound in protein synthesis can enhance the stability and functionality of therapeutic proteins.
1.2 Neuroprotective Effects
Research has highlighted the neuroprotective properties of this compound in various models of neurodegeneration. For instance, studies involving animal models of lysosomal storage disorders have shown that this compound can improve motor functions and extend lifespan by modulating metabolic pathways related to neuroprotection . The efficacy of this compound in these contexts suggests its potential as a therapeutic agent for neurological diseases.
Toxicological Assessments
2.1 Safety Profile
Toxicological studies have demonstrated that this compound exhibits a favorable safety profile. In acute toxicity tests on Sprague-Dawley rats, no adverse effects were observed at high doses (up to 2000 mg/kg), indicating that it does not pose a significant risk for mutagenicity or genotoxicity . The no-observed-adverse-effect-level (NOAEL) was established at approximately 848 mg/kg/day for repeated exposure, further supporting its safety for potential therapeutic use.
Clinical Applications
3.1 Nutritional Support
This compound may be utilized in nutritional formulations, particularly in parenteral nutrition settings where patients cannot tolerate oral intake. Its incorporation can provide essential nitrogen sources while potentially enhancing protein synthesis through its effects on amino acid metabolism .
3.2 Research on Disease Models
Recent studies have employed this compound in various disease models to investigate its pharmacological effects. For example, its application in preclinical trials has shown promise in delaying disease progression in models of Niemann-Pick disease type C, where it positively influenced metabolic pathways related to lipid metabolism and neuroprotection .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
N-terminal Acetylation
- N-acetyltransferases (NATs) The majority of eukaryotic N-terminal-acetylation reactions occur through NATs . NAT enzymes' substrate specificities are mainly determined by the first two N-terminal residues of the target protein . For example, the human NatA complex co-translationally acetylates N-termini that bear a small amino acid such as alanine, serine, threonine or cysteine .
- Hydrolases N-acetylated amino acids, like this compound, can be released by N-acylpeptide hydrolases from peptides generated by proteolytic degradation .
Deblocking of N-Acetyl Serine and N-Acetyl Threonine Residues
A method exists for deblocking amino-terminal N-acetyl serine and N-acetyl threonine residues in proteins and peptides to allow sequencing by the Edman degradation technique .
- Process The N-terminal amino acid of the protein or peptide in a basic environment couples to phenylisothiocyanate (PITC) to form a phenylthiocarbamyl (PTC) derivative. The PTC derivative then cleaves using an anhydrous strong acid, such as trifluoroacetic acid, to form an anilinothiazolinone (ATZ) derivative of the N-terminal amino acid and free peptide, which is the original protein or peptide with the N-terminal amino acid residue removed . The (ATZ) amino acid derivative is then converted to a phenylthiohydantoin (PTH) amino acid derivative, which can be analyzed by chromatography. These steps are repeated for each amino acid residue that becomes the terminal residue as a result of the preceding step .
- Reaction Conditions Trifluoroacetic acid is used in large excess (20 to 40,000 equivalents) for 2 to 15 minutes at 30 to 60°C . Shorter times and lower temperatures can result in insufficient reaction, decreasing yields. Longer times and higher temperatures can increase splitting at bonds in addition to the one between the terminal acetyl and the nitrogen to which it is attached . The reaction involves an acid-catalyzed N ⇀ O shift of the acetyl group .
O→N-Acetyl Shift
O-acetylserine and O-acetylthreonine undergo an O→N-acetyl shift, and the reaction rate for O-acetylthreonine is greater than that of O-acetylserine . An attempt to separate serine and threonine from their mixture by utilizing the difference in the rates of the reaction was unsuccessful because the shift reaction was affected by many factors, including the ionic strength of inorganic salts present, pH of the reaction medium, and the reaction temperature .
N-Methylation
N-methylation of amino acids is a common motif in nonribosomal peptide synthesis .
- N-methylation can occur via alkylation. For example, N-methyl-D-alanine can be synthesized by converting ethyl-L-lactate to a triflate, followed by treatment with N-benzyl-N-methylamine .
- N-methylation of trifluoroacetamides can occur under mild conditions using anhydrous acetone and potassium carbonate with methyl iodide as the alkylating agent .
Acylation
N-terminal acylation of peptides and proteins can be achieved with high selectivity to introduce functional groups . N-acylation has been achieved selectively at the N-terminal α-amine .
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the purity and structure of N-Acetylthreonine in laboratory settings?
- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and high-performance liquid chromatography (HPLC) for purity assessment. NMR parameters (e.g., chemical shifts, coupling constants) should be cross-referenced with literature values for validation . For HPLC, retention times and peak integration under standardized conditions (e.g., C18 column, isocratic elution with 0.1% trifluoroacetic acid) ensure reproducibility .
Q. How can researchers optimize synthesis protocols for this compound to improve yield and scalability?
- Methodological Answer : Optimization requires systematic variation of reaction parameters (e.g., temperature, pH, molar ratios) using design-of-experiments (DoE) frameworks. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. Post-synthesis, purification via recrystallization or column chromatography should be validated with mass balance calculations .
Q. What are the best practices for ensuring reproducibility in this compound bioactivity assays?
- Methodological Answer : Reproducibility hinges on strict control of biological variables (cell line passage number, serum batch consistency) and assay conditions (incubation time, solvent controls). Include positive/negative controls in each experiment and report mean values with standard deviations from triplicate trials. Pre-register protocols in repositories like protocols.io to mitigate bias .
Advanced Research Questions
Q. How can contradictory findings in this compound’s metabolic pathway involvement be resolved?
- Methodological Answer : Contradictions often arise from model-specific variability (e.g., in vitro vs. in vivo systems). Use isotopic labeling (e.g., ¹³C-N-Acetylthreonine) coupled with mass spectrometry to track metabolite flux across models. Comparative meta-analyses of existing datasets, weighted by study quality (e.g., sample size, controls), can identify consensus mechanisms .
Q. What experimental strategies are recommended to investigate this compound’s role in post-translational modification crosstalk?
- Methodological Answer : Employ systems biology approaches, such as SILAC (stable isotope labeling by amino acids in cell culture) combined with affinity purification-mass spectrometry. CRISPR/Cas9 knockout models of threonine acetyltransferases can isolate this compound-specific effects. Data integration tools (e.g., STRING DB) help map interaction networks .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Discrepancies may stem from cell line-specific expression of transporters or metabolic enzymes. Validate findings using isogenic cell lines or primary cultures. Dose-response curves with Hill slope analysis can differentiate target-specific effects from off-target interactions. Cross-validate with orthogonal assays (e.g., enzymatic activity vs. transcriptional readouts) .
Q. Methodological Guidance for Data Analysis
Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in cellular assays?
- Methodological Answer : Non-linear regression models (e.g., log-dose vs. response) with outlier detection (Grubbs’ test) are preferred. For multiplexed data (e.g., cytokine panels), apply false discovery rate (FDR) corrections. Bayesian hierarchical models account for inter-experiment variability in multi-lab studies .
Q. How can researchers integrate omics data to elucidate this compound’s systemic impacts?
- Methodological Answer : Use multi-omics integration platforms (e.g., MixOmics or WGCNA) to correlate proteomic, metabolomic, and transcriptomic datasets. Pathway enrichment analysis (KEGG, GO) identifies overrepresented biological processes. Machine learning pipelines (random forests, SVMs) prioritize high-confidence biomarkers .
Q. Tables: Example Data Reporting Standards
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar N-Acylated Amino Acids
Structural and Chemical Properties
NAT shares structural similarities with other N-acetylated amino acids, differing primarily in the side chain of the parent amino acid. Key comparisons include:
The hydroxyl group in NAT distinguishes its solubility and hydrogen-bonding capacity, while N-acetylmethionine’s sulfur atom enhances its role in antioxidant pathways .
Metabolic and Functional Roles
Dietary Exposure
Studies on genetically modified oilseed rape 73496 estimated animal dietary exposure to NAT, N-acetylaspartate (NAA), and N-acetylglutamate (NAG). NAT exposure levels in livestock (poultry, swine, cattle, sheep) were conservative, assuming 100% replacement of conventional feed .
Compound | Estimated Exposure (mg/kg feed) | Potential Toxicity Concerns |
---|---|---|
This compound | 12–45 (species-dependent) | Low risk under current models |
N-Acetylaspartate | 8–32 | None reported |
N-Acetylglutamate | 10–38 | Regulatory thresholds unmet |
Clinical and Diagnostic Significance
In Aminoacylase I deficiency, NAT is excreted in urine alongside other N-acetylated amino acids, but its elevation (+ in Table 3) contrasts with reductions in metabolites like N-acetylalanine (−) :
Metabolite | Change in Aminoacylase I Deficiency | Diagnostic Utility |
---|---|---|
This compound | ↑↑↑ | Primary marker |
N-Acetylmethionine | ↑↑ | Secondary marker |
N-Acetylalanine | ↓ | Low specificity |
NAT’s association with cognitive impairment biomarkers (e.g., NfL) further differentiates it from N-acetylneuraminate, which correlates with neurogranin and YKL-40 in Alzheimer’s research .
Natural Occurrence and Abundance
NAT is detected in plants such as Lithocarpus polystachyus, with relative abundances varying across growth stages :
Compound | Relative Abundance (Mean) | Plant Tissue |
---|---|---|
This compound | 5.87E+05–1.43E+06 | Mature leaves |
N,N-Dimethylglycine | 3.24E+06–4.34E+06 | Young leaves |
Eigenschaften
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDXUVCGOLSNLQ-WUJLRWPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168975 | |
Record name | N-Acetylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17093-74-2 | |
Record name | N-Acetyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17093-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylthreonine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017093742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylthreonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYLTHREONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0E98V3R9O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylthreonine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062557 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.